Loperamide-d6 N-Oxide is a deuterated derivative of Loperamide, primarily recognized for its application as an antidiarrheal agent. The compound, with the molecular formula C29H27D6ClN2O3 and a molecular weight of 499.07 g/mol, is predominantly utilized in scientific research, particularly in pharmacology and analytical chemistry. Its unique structure allows for enhanced stability and precision in metabolic studies, making it a valuable tool for understanding drug interactions and metabolic pathways.
Loperamide-d6 N-Oxide is classified as an N-oxide derivative of Loperamide, which itself is a synthetic opioid used to treat diarrhea. The deuterated form provides isotopic labeling that aids in tracing metabolic processes in biological systems. This compound is synthesized through selective oxidation processes utilizing various oxidizing agents.
The synthesis of Loperamide-d6 N-Oxide typically involves the oxidation of Loperamide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled reaction conditions. The general procedure includes:
Industrial production may involve automated reactors to enhance efficiency and scalability, ensuring consistency in quality control measures.
Loperamide-d6 N-Oxide has a complex molecular structure characterized by:
The compound's structural representation includes a piperidine ring with various substituents, including a chlorophenyl group and dimethylamine functionalities, contributing to its pharmacological properties .
Loperamide-d6 N-Oxide can undergo several chemical reactions:
Common reagents used include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction, with solvents such as ethanol and dichloromethane facilitating these reactions .
Loperamide-d6 N-Oxide functions primarily by binding to mu-opioid receptors located in the gastrointestinal tract. This interaction inhibits enteric nerve activity, leading to:
The compound's mechanism mirrors that of its parent compound, Loperamide, but with the added benefit of isotopic labeling for research purposes .
Loperamide-d6 N-Oxide exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in analytical methodologies and pharmacological studies .
Loperamide-d6 N-Oxide is extensively utilized in scientific research across several domains:
The unique isotopic labeling provided by deuterium allows researchers to conduct more precise studies on drug interactions and pharmacokinetics .
Loperamide-d6 N-Oxide (chemical name: 1-(4-(bis(methyl-d3)amino)-4-oxo-3,3-diphenylbutyl)-4-(4-chlorophenyl)-4-hydroxypiperidine 1-oxide) is a deuterated variant of the loperamide metabolite loperamide N-oxide. Its molecular formula is C29H27D6ClN2O3, with a molecular weight of 499.1 g/mol [3] [6] [8]. The structure features six deuterium atoms specifically incorporated as two CD3 groups attached to the tertiary amide nitrogen, alongside the oxidized piperidine moiety that defines the N-oxide functionality.
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence for both deuteration patterns and N-oxide formation. The 1H-NMR spectrum exhibits a characteristic absence of proton signals in the 2.7-3.0 ppm region where the dimethylamino (N(CH3)2) methyl protons resonate in the non-deuterated analog. Instead, low-intensity signals corresponding to residual protons in the deuterated methyl groups may be observed. Key diagnostic signals include the piperidine N-oxide methine protons (H-1' and H-1'') appearing as distinct multiplets between 3.5-4.5 ppm, and the benzylic methylene protons (N-CH2-CH) resonating near 3.8 ppm [3] [7]. The aromatic and aliphatic phenyl groups generate complex multiplet signals between 7.0-7.5 ppm, while the hydroxyl proton signal is typically broad and observed around 5.5 ppm. 13C-NMR and DEPT-135 spectra confirm the presence of the quaternary carbon atoms, including the diphenyl-substituted carbon and the chlorophenyl-attached piperidine carbon bearing the hydroxyl group. The characteristic downfield shift of the piperidine carbons adjacent to the N-oxide nitrogen (compared to non-oxidized loperamide) provides further structural confirmation.
Mass spectrometric analysis, particularly using electrospray ionization in positive ion mode (ESI+), yields the prominent [M+H]+ ion at m/z 500.1, consistent with the molecular mass calculated from the deuterated formula [2] [4] [8]. The fragmentation pattern under tandem MS (MS/MS) conditions provides crucial structural insights. Key fragment ions include m/z 266.1, corresponding to the 4-(4-chlorophenyl)-4-hydroxypiperidinium ion; m/z 240.1, representing the (dimethyl-d3amino)carbonyl-diphenylmethylium ion; and m/z 198.1, assigned to the diphenylacetyl cation. The presence of six deuterium atoms in these fragments originating from the dimethylamide moiety confirms the site-specific deuteration [3] [8]. High-resolution mass spectrometry (HRMS) further validates the elemental composition, with the observed mass matching the calculated mass for C29H28D6ClN2O3+ within 5 ppm error.
Table 1: Key NMR Assignments for Loperamide-d6 N-Oxide
Atom/Group | Chemical Shift (δ, ppm) | Multiplicity | Proton Count | Assignment Basis |
---|---|---|---|---|
Piperidine N-CH2 (eq/ax) | 3.85 / 3.45 | m | 2H | Coupling to H-2', H-6' |
Piperidine N+-O-CH2 | 3.10 - 3.30 | m | 4H | Characteristic N-oxide shift |
Piperidine H-4 (C-OH) | - | - | - | Quaternary carbon |
N-CH2-CH | 3.78 | m | 2H | Coupling to benzylic CH |
Benzylic CH | 4.25 | m | 1H | Coupling to N-CH2-CH |
Aromatic CH (multiple) | 7.10 - 7.50 | m | 13H | Diphenyl, chlorophenyl systems |
OH | ~5.50 | br s | 1H | Exchangeable proton |
CD3 (residual H) | ~2.85 | Very low signal | <0.1H (total) | Incomplete deuteration |
The incorporation of six deuterium atoms into the dimethylamide groups (-N(CD3)2) of Loperamide-d6 N-Oxide, replacing protium (-N(CH3)2), introduces subtle but measurable changes in its molecular dynamics compared to the non-deuterated molecule (Loperamide N-Oxide, C29H33ClN2O3, MW 493.04 g/mol) [5] [9]. These differences arise primarily from the increased mass of the CD3 groups and the slightly altered vibrational frequencies of C-D bonds compared to C-H bonds, impacting rotational barriers, solvation dynamics, and conformational preferences.
Computational chemistry studies, primarily employing density functional theory (DFT) calculations, reveal distinct rotational energy profiles for the -N(CD3)2 group relative to the carbonyl bond compared to the -N(CH3)2 group. The higher mass of deuterium leads to a lower zero-point vibrational energy (ZPE) for the C-N bond involving the deuterated methyl groups. Consequently, the rotational barrier for the N-CO bond increases slightly in Loperamide-d6 N-Oxide compared to its non-deuterated counterpart. While this difference is small (on the order of 0.1-0.3 kcal/mol), it can influence the conformational distribution at equilibrium, favoring rotamers where the bulky diphenyl groups and the deuterated dimethylamide moiety adopt more staggered arrangements to minimize steric interactions [9] [10]. This is particularly relevant considering the steric crowding around the tertiary amide linkage flanked by two phenyl rings.
The altered vibrational frequencies also affect solvation dynamics. Molecular dynamics (MD) simulations in explicit solvent models (e.g., water, acetonitrile) indicate differences in hydrogen-bonding dynamics between the N-oxide group and solvent molecules. The C-D bonds participate less readily in weak polar interactions compared to C-H bonds. This results in marginally lower solvation free energy for Loperamide-d6 N-Oxide compared to Loperamide N-Oxide. While the primary hydration shell around the highly polar N-oxide and carbonyl groups remains largely similar, the solvation around the alkyl regions (CD3 vs CH3) exhibits subtle differences in water molecule reorientation times and hydrogen bond lifetimes [9]. These differences, although minor, can contribute to slight variations in chromatographic retention times observed in reversed-phase LC methods when comparing the deuterated and non-deuterated forms, necessitating careful method optimization when both are present.
Furthermore, the presence of deuterium can influence the kinetics of certain metabolic pathways. While Loperamide-d6 N-Oxide itself is a metabolite, its potential back-metabolism to Loperamide-d6 or further transformations could exhibit kinetic isotope effects (KIEs). Primary KIEs, arising from the breaking of a C-D bond being slower than a C-H bond, are significant if N-demethylation is a potential pathway. The deuteration at the methyl groups makes N-demethylation energetically less favorable. This inherent stability against N-demethylation is a key advantage of Loperamide-d6 N-Oxide over non-deuterated standards when used as an internal standard in bioanalytical assays, as it prevents the generation of deuterated analogs of metabolites that could interfere with the quantification of the target analyte [2] [4].
Table 3: Computational Molecular Dynamics Comparison: Loperamide N-Oxide vs. Loperamide-d6 N-Oxide
Molecular Property | Loperamide N-Oxide (Non-deuterated) | Loperamide-d6 N-Oxide (Deuterated) | Observed Difference & Significance |
---|---|---|---|
-N(CH3)2 / -N(CD3)2 Bond Length (C-N) | ~1.335 Å | ~1.335 Å | Negligible difference (<0.001 Å) |
-N(CH3)2 / -N(CD3)2 Rotational Barrier (ΔG‡) | ~10.8 kcal/mol | ~11.0 kcal/mol | Slight increase (~0.2 kcal/mol) due to lower ZPE of C-D bonds |
Solvation Free Energy (Water, ΔGsolv) | -42.5 kcal/mol | -42.2 kcal/mol | Slight decrease (~0.3 kcal/mol) due to weaker C-D···H2O interactions |
Hydration Shell Lifetime (N-Oxide O) | 15.2 ps | 15.0 ps | Minimal difference (<2%) |
Free Energy Barrier for N-Oxide Rotation | 8.5 kcal/mol | 8.7 kcal/mol | Slight increase (~0.2 kcal/mol) |
Calculated logP | 4.05 | 4.07 | Very minor increase (<0.05 units) |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4